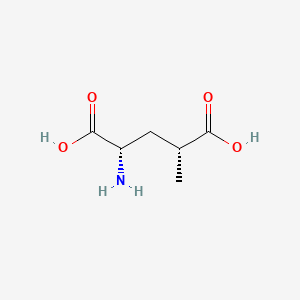

2S,4R-4-Methylglutamate

Description

2S,4R-4-Methylglutamate is a natural product found in Lathyrus japonicus with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-2-amino-4-methylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKRAOXTGDJWNI-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901300044 | |

| Record name | rel-(4S)-4-Methyl-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77842-39-8, 14561-55-8, 31137-74-3 | |

| Record name | rel-(4S)-4-Methyl-D-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77842-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014561558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-L-glutamic acid, (4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031137743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-DL-glutamic acid, erythro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077842398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(4S)-4-Methyl-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-L-Glutamic acid, (4R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ76GL74VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-methyl-DL-Glutamic acid, erythro- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B8Q87JVZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 2S,4R-4-Methylglutamate (SYM 2081): Discovery, Stereoselective Synthesis, and Pharmacological Profile as a Selective Kainate Receptor Agonist

Foreword: This technical guide provides a comprehensive overview of the discovery, stereoselective synthesis, and pharmacological characterization of 2S,4R-4-Methylglutamate, a potent and selective agonist for kainate-type ionotropic glutamate receptors. This document is intended for researchers, medicinal chemists, and neuropharmacologists engaged in the study of excitatory neurotransmission and the development of novel therapeutic agents targeting the glutamatergic system.

Introduction and Significance

This compound, also widely known in scientific literature as SYM 2081, is a conformationally restricted analog of the principal excitatory neurotransmitter, L-glutamic acid. The introduction of a methyl group at the 4-position of the glutamate backbone imposes significant conformational constraints, leading to a remarkable increase in selectivity for a specific subtype of ionotropic glutamate receptors.

Glutamate receptors are broadly classified into ionotropic (ligand-gated ion channels) and metabotropic (G-protein coupled) receptors. The ionotropic receptors are further subdivided into three main classes based on their selective agonists: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. While all three are crucial for fast excitatory synaptic transmission, kainate receptors play a distinct modulatory role in neuronal excitability and synaptic plasticity. The development of subtype-selective ligands is therefore of paramount importance for dissecting the physiological and pathophysiological roles of these receptors. This compound has emerged as an invaluable pharmacological tool for the specific investigation of kainate receptor function.

Discovery and Natural Occurrence

The stereoisomer (2S,4R)-4-methyl-L-glutamic acid has been reported to be a naturally occurring amino acid found in the seeds of the beach pea, Lathyrus japonicus[1]. While the presence of this compound in this plant species is documented in chemical databases, detailed protocols for its extraction, isolation, and characterization from this natural source are not extensively described in readily available primary literature. The limited availability from natural sources has necessitated the development of robust and stereoselective synthetic routes to obtain this valuable research compound in sufficient quantities for pharmacological studies.

Stereoselective Chemical Synthesis

The primary challenge in the synthesis of this compound lies in the precise control of the two stereocenters at the C2 and C4 positions. Several synthetic strategies have been developed, with a notable and efficient approach commencing from the readily available chiral precursor, L-pyroglutamic acid. This method ensures the correct (S)-configuration at the C2 position, while the (R)-configuration at the C4 position is established through a diastereoselective reaction.

A representative synthetic workflow is depicted below:

Caption: Synthetic workflow for this compound from L-pyroglutamic acid.

Detailed Synthetic Protocol (Representative)

The following protocol is a representative example of a stereoselective synthesis adapted from established methodologies.

Step 1: Protection of L-Pyroglutamic Acid L-pyroglutamic acid is first protected to prevent side reactions. The amine is typically protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is converted to an ester (e.g., methyl or ethyl ester).

Step 2: Diastereoselective Methylation The protected pyroglutamate is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate a chiral enolate. Subsequent reaction with an electrophilic methyl source, such as methyl iodide (MeI), introduces the methyl group at the C4 position. The stereoselectivity of this step is crucial and is influenced by the reaction conditions and the nature of the protecting groups. The desired (4R)-diastereomer is then separated from any minor (4S)-diastereomer by chromatography.

Step 3: Lactam Ring Opening The pyroglutamate ring of the methylated intermediate is opened, typically by acid-catalyzed hydrolysis, to yield the linear glutamic acid backbone.

Step 4: Deprotection The protecting groups (Boc and ester) are removed under appropriate conditions (e.g., treatment with a strong acid like trifluoroacetic acid for the Boc group, followed by saponification for the ester) to yield the final product, 2S,4R-4-Methylglutamic acid.

Pharmacological Profile: A Potent and Selective Kainate Receptor Agonist

This compound (SYM 2081) is distinguished by its high affinity and remarkable selectivity for kainate receptors over AMPA and NMDA receptors[2]. Its pharmacological activity is complex, exhibiting properties of both a potent desensitizing agent and a direct agonist, depending on the concentration and the specific kainate receptor subunit composition.

Receptor Binding and Agonist Potency

The potency of this compound has been extensively characterized through radioligand binding assays and electrophysiological recordings. It demonstrates a high affinity for kainate receptors, comparable to that of kainic acid itself[2].

| Receptor Subtype | Assay Type | Ligand | IC50 / EC50 (nM) | Reference |

| Kainate (rat forebrain) | [³H]kainate binding | This compound | ~32 | [2] |

| Kainate (rat forebrain) | [³H]kainate binding | Kainic Acid | ~13 | [2] |

| Recombinant GluR6 | [³H]kainate binding | This compound | ~19 | [2] |

| Recombinant GluR6 | [³H]kainate binding | Kainic Acid | ~28 | [2] |

| Recombinant GluR6 | Electrophysiology (agonist) | This compound | ~1000 | [2][3] |

| Recombinant GluR6 | Electrophysiology (desensitization) | This compound | 7.6 | [3] |

| AMPA (rat forebrain) | [³H]AMPA binding | This compound | ~25,600 | [2] |

| NMDA (rat forebrain) | [³H]CGP 39653 binding | This compound | ~6,400 | [2] |

As the data indicates, this compound is approximately 800-fold and 200-fold less potent at AMPA and NMDA receptors, respectively, compared to kainate receptors in binding assays[2].

Mechanism of Action: Agonism and Desensitization

The interaction of this compound with kainate receptors is multifaceted. At higher concentrations (in the micromolar range), it acts as a classical agonist, eliciting rapidly desensitizing inward currents, similar to kainate itself[2][3].

However, at low nanomolar concentrations, this compound is a potent inducer of receptor desensitization[3]. Pre-application of these low concentrations can reversibly block the currents evoked by subsequent application of a higher concentration of an agonist like kainate[2]. This potent desensitizing activity makes it a valuable tool for functionally silencing kainate receptors in experimental preparations.

Caption: Dual mechanism of this compound at kainate receptors.

Applications in Research and Drug Development

The high selectivity of this compound for kainate receptors has established it as a critical tool for elucidating the physiological roles of these receptors in the central nervous system. It is widely used in in vitro and in vivo studies to:

-

Functionally identify and characterize kainate receptors in various neuronal populations.

-

Investigate the role of kainate receptors in synaptic transmission and plasticity , including long-term potentiation (LTP) and depression (LTD).

-

Explore the involvement of kainate receptors in neurological and psychiatric disorders , such as epilepsy, neuropathic pain, and mood disorders[4].

As a prototype for a novel class of therapeutic agents, this compound and its analogs continue to be of interest in drug discovery programs aimed at modulating glutamatergic neurotransmission for the treatment of various CNS disorders.

Conclusion

This compound (SYM 2081) represents a landmark achievement in the development of selective glutamate receptor ligands. Its unique pharmacological profile as a potent and selective kainate receptor agonist and desensitizing agent has provided researchers with an invaluable tool to unravel the complex biology of this important receptor subtype. The stereoselective synthesis of this molecule, typically from L-pyroglutamic acid, has made it accessible for widespread research use. Further investigation into the therapeutic potential of modulating kainate receptors with ligands based on the this compound scaffold holds promise for the future of neuropharmacology.

References

-

(2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors. PubMed.[Link]

-

Desensitization of kainate receptors by kainate, glutamate and diastereomers of 4-methylglutamate. PubMed.[Link]

-

The kainate receptor antagonist this compound attenuates mechanical allodynia and thermal hyperalgesia in a rat model of nerve injury. PubMed.[Link]

-

This compound. PubChem.[Link]

Sources

- 1. EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, resolution, and biological evaluation of the four stereoisomers of 4-methylglutamic acid: selective probes of kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling the Mechanism of Action of SYM 2081: A Selective Kainate Receptor Agonist

An In-depth Technical Guide for Neuroscience Researchers and Drug Development Professionals

Introduction: The Intricate World of Kainate Receptors

Kainate receptors (KARs) are a subtype of ionotropic glutamate receptors that play a crucial role in regulating synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1][2] Unlike their AMPA and NMDA receptor counterparts, KARs exhibit a more nuanced and complex range of functions, including modulation of both excitatory and inhibitory neurotransmission.[3][4] The development of subunit-selective pharmacological tools is paramount to dissecting the physiological and pathological roles of these receptors.[5][6] SYM 2081, also known as (2S,4R)-4-methylglutamate, has emerged as a potent and highly selective agonist for a subset of kainate receptors, providing researchers with a valuable tool to probe their function.[7][8][9] This guide provides a comprehensive overview of the mechanism of action of SYM 2081, detailing its selectivity, downstream effects, and the experimental protocols used to characterize its activity.

The Chemical and Pharmacological Profile of SYM 2081

SYM 2081 is a glutamate analog characterized by a methyl group at the 4-position of the glutamate backbone.[7][8] This specific stereoisomer, the (2S,4R) configuration, is crucial for its high affinity and selectivity for kainate receptors.[7][9]

Unprecedented Selectivity for Kainate Receptors

A defining feature of SYM 2081 is its remarkable selectivity for kainate receptors over other ionotropic glutamate receptors. It exhibits approximately 200-fold and nearly 3,000-fold selectivity for kainate receptors over NMDA and AMPA receptors, respectively.[3][9] This high degree of selectivity is essential for isolating and studying the specific contributions of kainate receptors to synaptic function.

The potency and selectivity of SYM 2081 have been quantified across various native and recombinant receptor subtypes. The table below summarizes key findings from radioligand binding and electrophysiological studies.

| Receptor Subtype | Assay Type | Measurement | Value | Reference |

| Kainate Receptors | ||||

| Rat Forebrain (Wild-type) | [³H]kainate Binding | IC₅₀ | ~32 nM | [8] |

| Recombinant GluR6 (GluK2) | [³H]kainate Binding | IC₅₀ | ~19 nM | [8] |

| Homomeric GluR5 (GluK1) | Two-electrode voltage clamp | EC₅₀ | 0.12 ± 0.02 µM | [7] |

| Homomeric GluR6 (GluK2) | Two-electrode voltage clamp | EC₅₀ | 0.23 ± 0.01 µM | [7] |

| AMPA Receptors | ||||

| Rat Forebrain (Wild-type) | Radioligand Binding | IC₅₀ | >100 µM | [10] |

| Homomeric GluR1 (GluA1) | Two-electrode voltage clamp | EC₅₀ | 132 ± 44 µM | [7] |

| Homomeric GluR3 (GluA3) | Two-electrode voltage clamp | EC₅₀ | 453 ± 57 µM | [7] |

| NMDA Receptors | ||||

| Rat Forebrain (Wild-type) | Radioligand Binding | IC₅₀ | ~7 µM | [10] |

Core Mechanism of Action: Agonist-Induced Desensitization

The primary mechanism of action of SYM 2081 is as a potent agonist at kainate receptors, particularly those containing GluK1 and GluK2 subunits.[11][12] Upon binding to the receptor, SYM 2081 induces a conformational change that opens the associated ion channel, leading to an influx of cations and depolarization of the neuronal membrane.

A key characteristic of SYM 2081's action is the induction of rapid and profound desensitization of the kainate receptor.[7][8] This means that following the initial activation, the receptor quickly enters a non-conducting state despite the continued presence of the agonist. This property is so pronounced that at low concentrations (30-300 nM), SYM 2081 can act as a functional antagonist by desensitizing the receptors and rendering them unresponsive to subsequent stimulation by other agonists like kainate.[8]

The desensitizing effect of SYM 2081 can be experimentally mitigated by the use of concanavalin A, a lectin that reduces agonist-induced desensitization at kainate receptors.[7][8] In the presence of concanavalin A, the true agonistic properties of SYM 2081, characterized by sustained inward currents, are revealed.[8]

The following diagram illustrates the proposed mechanism of action of SYM 2081 at a homomeric GluK2 kainate receptor.

Caption: Proposed mechanism of SYM 2081 at a kainate receptor.

Downstream Signaling and Physiological Consequences

The activation of kainate receptors by SYM 2081 can have diverse effects on neuronal function depending on the location and subunit composition of the receptors.

-

Postsynaptic Excitation: At postsynaptic sites, the influx of cations through KARs leads to membrane depolarization, contributing to the excitatory postsynaptic potential (EPSP) and increasing the likelihood of action potential firing.

-

Presynaptic Modulation: Presynaptic KARs can modulate the release of neurotransmitters. The depolarization caused by KAR activation can influence voltage-gated calcium channels, thereby affecting neurotransmitter release.[4]

-

Metabotropic-like Signaling: Emerging evidence suggests that kainate receptors can also engage in G protein-coupled signaling cascades, adding another layer of complexity to their function.[3]

The profound desensitization induced by SYM 2081 makes it a unique tool. In experimental settings, it can be used to silence a population of kainate receptors, allowing for the investigation of their role in network activity and synaptic plasticity.

Experimental Protocol: Characterizing SYM 2081 Effects using Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp electrophysiology is the gold standard for studying the effects of compounds like SYM 2081 on ion channel function with high temporal resolution.[13][14][15] The following is a generalized protocol for recording SYM 2081-induced currents from cultured neurons or acute brain slices.

I. Preparation

-

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, 1 MgCl₂. Continuously bubble with 95% O₂/5% CO₂.[16]

-

Internal Solution: (in mM) 135 K-gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.2-7.4 with KOH and osmolarity to ~290 mOsm.

-

SYM 2081 Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in deionized water and store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.

-

-

Cell/Slice Preparation:

-

For acute brain slices, prepare 250-350 µm thick slices from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.[15] Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.

-

For cultured neurons, plate cells on coverslips and use them for recording after an appropriate time in culture.

-

II. Recording Procedure

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

-

Obtaining a Whole-Cell Configuration:

-

Transfer a slice or coverslip to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

-

Under visual guidance (e.g., DIC microscopy), approach a target neuron with the patch pipette while applying positive pressure.

-

Upon contacting the cell membrane, release the positive pressure to form a gigaohm seal.

-

Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.[13]

-

-

Data Acquisition:

-

Clamp the neuron at a holding potential of -60 mV to -70 mV.

-

Record baseline current for a stable period.

-

Apply SYM 2081 at the desired concentration via the perfusion system.

-

Record the induced inward current and its subsequent desensitization.

-

Wash out the drug and allow for recovery of the baseline current.

-

The following diagram outlines the key steps in a whole-cell patch-clamp experiment to characterize SYM 2081.

Caption: Workflow for a whole-cell patch-clamp experiment.

Applications in Research and Future Directions

The high selectivity of SYM 2081 makes it an invaluable tool for:

-

Mapping the distribution and function of KARs in different brain circuits.

-

Investigating the role of KARs in synaptic plasticity , such as long-term potentiation (LTP) and long-term depression (LTD).

-

Elucidating the contribution of KARs to neurological and psychiatric disorders , including epilepsy, pain, and mood disorders.[3]

-

Serving as a lead compound for the development of novel therapeutics targeting kainate receptors.

Future research will likely focus on developing even more subunit-selective KAR agonists and antagonists to further dissect the roles of different KAR subunit combinations. The use of advanced techniques such as optogenetics and cryo-electron microscopy in conjunction with pharmacological tools like SYM 2081 will continue to deepen our understanding of these complex receptors.

Conclusion

SYM 2081 stands out as a potent and selective agonist of kainate receptors, primarily acting on GluK1 and GluK2 subunits. Its defining characteristic is the induction of rapid and profound desensitization, a property that makes it a unique tool for both activating and functionally silencing kainate receptor populations. A thorough understanding of its mechanism of action, as detailed in this guide, is essential for its effective use in elucidating the multifaceted roles of kainate receptors in brain function and disease.

References

-

Donevan, S. D., Beg, A., Gunther, J. M., & Twyman, R. E. (1998). The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors. The Journal of Pharmacology and Experimental Therapeutics, 285(2), 539–545. [Link]

-

Zhou, L. M., Gu, Z. Q., Costa, A. M., & Jones, K. S. (1997). (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors. The Journal of Pharmacology and Experimental Therapeutics, 280(1), 422–427. [Link]

-

Wikipedia. (n.d.). SYM-2081. Retrieved from [Link]

-

Kim, M. J., & Lee, J. H. (2016). Neuroprotective Effects of SYM 2081, Targeting Kainate Receptors in the Neonatal Hypoxic-Ischemic Brain Injury. Journal of the Korean Child Neurology Society, 24(3), 133–141. [Link]

-

Lerma, J. (2001). Molecular Physiology of Kainate Receptors. Physiological Reviews, 81(3), 971–998. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SYM2081. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SYM2081. Retrieved from [Link]

-

Zhang, Y. R., et al. (2024). Agonism of the glutamate receptor GluK2 suppresses dermal mast cell activation and cutaneous inflammation. Science Translational Medicine, 16(776), eadq9133. [Link]

-

Chamberlain, S. E., et al. (2012). Activation of Group I Metabotropic Glutamate Receptors Potentiates Heteromeric Kainate Receptors. PLoS ONE, 7(1), e29961. [Link]

-

Stensbøl, T. B., et al. (2022). Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype. International Journal of Molecular Sciences, 23(15), 8797. [Link]

-

Kumar, J., & Mayer, M. L. (2022). Structure and gating of kainate receptors. Frontiers in Molecular Neuroscience, 15, 1069155. [Link]

-

Zhang, Y. R., et al. (2024). Agonism of the glutamate receptor GluK2 suppresses dermal mast cell activation and cutaneous inflammation. Science Translational Medicine, 16(776), eadq9133. [Link]

-

JoVE. (2022). Evaluation of Synaptic Multiplicity Using Whole-cell Patch-clamp Electrophysiology. [Link]

-

Stensbøl, T. B., et al. (2022). Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype. International Journal of Molecular Sciences, 23(15), 8797. [Link]

-

Kolb, I., et al. (2020). Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening. eNeuro, 7(5), ENEURO.0108-20.2020. [Link]

-

Gryder, D. S., & Rogawski, M. A. (2023). Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. International Journal of Molecular Sciences, 24(2), 1908. [Link]

-

Hearing, M. (2018). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Methods in Molecular Biology, 1677, 147–162. [Link]

-

Scimemi, A. (2015). Real-time Electrophysiology: Using Closed-loop Protocols to Probe Neuronal Dynamics and Beyond. Journal of Visualized Experiments, (100), e52834. [Link]

-

Brackenbury, W. J. (2021). "Patch Clamp Electrophysiology Methods and Protocols," Editors Mark Dallas and Damian Bell. Bioelectricity, 3(2), 173–174. [Link]

Sources

- 1. Activation of Group I Metabotropic Glutamate Receptors Potentiates Heteromeric Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and gating of kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KoreaMed Synapse [synapse.koreamed.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective [mdpi.com]

- 7. The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SYM-2081 - Wikipedia [en.wikipedia.org]

- 10. caymanchem.com [caymanchem.com]

- 11. SYM2081 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. SYM2081 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. youtube.com [youtube.com]

- 14. Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Real-time Electrophysiology: Using Closed-loop Protocols to Probe Neuronal Dynamics and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

Neuroexcitatory properties of 2S,4R-4-Methylglutamate

An In-Depth Technical Guide to the Neuroexcitatory Properties of (2S,4R)-4-Methylglutamate (SYM 2081)

Prepared by: Gemini, Senior Application Scientist

Abstract

(2S,4R)-4-Methylglutamate, commonly referred to as SYM 2081, is a conformationally restricted analog of glutamate that has emerged as a powerful pharmacological tool for the precise investigation of the central nervous system (CNS). Its rigid structure imparts a remarkable selectivity for kainate-type ionotropic glutamate receptors, allowing for the dissection of their roles in synaptic transmission and plasticity, distinct from the functions of AMPA and NMDA receptors.[1] This guide provides a comprehensive technical overview of the molecular, pharmacological, and functional properties of SYM 2081. We will explore its dual mechanism of action, involving both direct ion channel gating and metabotropic signaling, and present detailed, field-tested protocols for its characterization and application in neuroscience research. This document is intended for researchers, neuropharmacologists, and drug development professionals seeking to leverage this selective agonist to advance our understanding of glutamatergic signaling in health and disease.

The Landscape of Excitatory Neurotransmission: A Glutamatergic Overview

In the mammalian CNS, L-glutamate is the principal excitatory neurotransmitter, orchestrating a vast array of neurological processes from synaptic plasticity to cognition. Its actions are mediated by a diverse family of glutamate receptors, broadly classified into two superfamilies: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs).

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that, upon glutamate binding, open to allow the influx of cations, leading to rapid membrane depolarization.[2] They are further divided into three main subtypes, named for their selective agonists:

-

AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) Receptors: Mediate the bulk of fast excitatory neurotransmission.

-

NMDA (N-methyl-D-aspartate) Receptors: Key players in synaptic plasticity, with a unique voltage-dependent magnesium block.

-

Kainate Receptors (KARs): Serve more nuanced roles, modulating both presynaptic neurotransmitter release and postsynaptic excitability.[3][4]

-

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein-coupled receptors that modulate synaptic activity over a slower timescale through second messenger signaling cascades.[5]

The development of subtype-selective ligands is paramount to elucidating the specific contribution of each receptor class. SYM 2081 represents a key achievement in this area, offering unparalleled selectivity for the kainate receptor subtype.[1][6]

Molecular Profile of (2S,4R)-4-Methylglutamate

SYM 2081 is a stereoisomer of 4-methylglutamic acid. The introduction of a methyl group at the 4-position of the glutamate backbone restricts the molecule's conformational freedom. This rigidity is the structural basis for its high affinity and selectivity. Of the four possible stereoisomers, the (2S,4R) configuration is the most potent agonist at kainate receptors.[6]

-

Chemical Name: (2S,4R)-4-Methylglutamic acid

-

Synonym: SYM 2081

-

Molecular Formula: C₆H₁₁NO₄

-

Molecular Weight: 161.16 g/mol

-

Key Feature: The 4R-methyl group locks the side chain into a specific orientation that is highly complementary to the ligand-binding domain of kainate receptors.

Pharmacological Characterization: A Profile of High Selectivity

The utility of SYM 2081 as a research tool is defined by its precise pharmacological profile, which shows a strong preference for kainate receptors over other iGluRs and a secondary affinity for specific glutamate transporters.

Kainate Receptor Agonism

SYM 2081 is a potent agonist at kainate receptors composed of GluK1 (formerly GluR5) and GluK2 (formerly GluR6) subunits.[6] Its affinity for kainate receptors is comparable to that of kainic acid itself.[1]

Selectivity Profile

The compound exhibits a profound selectivity for kainate receptors. It is approximately 200- to 800-fold less potent as an inhibitor of radioligand binding to NMDA and AMPA receptors, respectively.[1] This selectivity is also evident in functional assays, where the concentration required to elicit currents from AMPA receptors is orders of magnitude higher than for kainate receptors.[6]

Interaction with Glutamate Transporters

In addition to its action on receptors, SYM 2081 has been shown to be a ligand for glial glutamate transporters, primarily the subtypes GLT1 and GLAST (EAAT2 and EAAT1, respectively).[7][8] This interaction occurs at micromolar concentrations, which is significantly higher than its affinity for kainate receptors. This secondary target is an important consideration in experimental design, particularly when using higher concentrations of the compound.

Quantitative Pharmacological Data

The following tables summarize the key binding and functional parameters of SYM 2081.

| Target | Assay Type | Preparation | Parameter | Value | Reference |

| Kainate Receptor (GluK2/GluR6) | [³H]Kainate Binding | Recombinant (HEK) | IC₅₀ | 19 nM | [1] |

| Kainate Receptor (Wild-Type) | [³H]Kainate Binding | Rat Forebrain | IC₅₀ | 32 nM | [1] |

| Glutamate Transporters (Mixed) | [³H]4MG Binding | Rat Brain Membranes | K_d | 6.2 µM | [7] |

| Glutamate Transporter (EAAT1) | [³H]4MG Binding | Murine Astrocytes | K_d | 6.0 µM | [8] |

| AMPA Receptor (Wild-Type) | [³H]AMPA Binding | Rat Forebrain | IC₅₀ | ~25,000 nM (25 µM) | [1] |

| NMDA Receptor (Wild-Type) | [³H]CGP 39653 Binding | Rat Forebrain | IC₅₀ | ~6,400 nM (6.4 µM) | [1] |

| Table 1: Receptor and Transporter Binding Affinity of SYM 2081. |

| Target | Assay Type | Preparation | Parameter | Value | Reference |

| Kainate Receptor (GluK1/GluR5) | Two-Electrode Voltage Clamp | Xenopus Oocytes | EC₅₀ | 0.12 µM | [6] |

| Kainate Receptor (GluK2/GluR6) | Two-Electrode Voltage Clamp | Xenopus Oocytes | EC₅₀ | 0.23 µM | [6] |

| AMPA Receptor (GluA1/GluR1) | Two-Electrode Voltage Clamp | Xenopus Oocytes | EC₅₀ | 132 µM | [6] |

| AMPA Receptor (GluA3/GluR3) | Two-Electrode Voltage Clamp | Xenopus Oocytes | EC₅₀ | 453 µM | [6] |

| Table 2: Electrophysiological Potency of SYM 2081. |

Dual Mechanism of Neuroexcitation

The neuroexcitatory effects of SYM 2081 are primarily driven by its action on postsynaptic kainate receptors, leading to direct membrane depolarization. However, emerging evidence reveals a more complex picture involving metabotropic signaling pathways that can modulate neuronal function without direct ion flux.[5][9]

Ionotropic Action: The Canonical Excitatory Pathway

The principal mechanism of action is the direct gating of the kainate receptor's ion channel.

-

Binding: SYM 2081 binds to the extracellular ligand-binding domain of the kainate receptor.

-

Conformational Change: This binding event induces a conformational change that opens the central ion pore.

-

Cation Influx: The channel is permeable to Na⁺ and K⁺. The influx of Na⁺ down its electrochemical gradient is the dominant effect, leading to membrane depolarization.[3][4] Depending on subunit composition and RNA editing, some kainate receptors can also be permeable to Ca²⁺.[3]

-

Neuroexcitation: The resulting depolarization generates an excitatory postsynaptic potential (EPSP), increasing the probability that the neuron will fire an action potential.

A defining characteristic of SYM 2081-evoked currents is their rapid desensitization.[1][6] At low nanomolar concentrations, the compound can bind and hold the receptor in a desensitized state, effectively acting as an antagonist to subsequent applications of other agonists like glutamate or kainate.[1] At higher (micromolar) concentrations, it acts as a full agonist, eliciting a transient inward current before the receptor desensitizes.[1]

Caption: Ionotropic signaling pathway of SYM 2081.

Metabotropic Action: Non-Canonical Signaling

Kainate receptors can also initiate intracellular signaling cascades via G-protein coupling, a function that is independent of ion channel activity.[5][9] This metabotropic signaling can modulate synaptic function in more subtle ways.

-

Binding and G-Protein Coupling: SYM 2081 binding can induce a conformational state that allows the receptor to couple with and activate intracellular G-proteins.

-

Second Messenger Production: The activated G-protein can trigger downstream effectors (e.g., phospholipase C), leading to the production of second messengers.

-

Retrograde Signaling: A notable example is the mobilization of endocannabinoids (eCBs) in striatal neurons.[5] These eCBs can then travel retrogradely to the presynaptic terminal and bind to CB1 receptors, suppressing further glutamate release.[5] This represents a negative feedback loop initiated by a typically excitatory receptor.

Caption: Metabotropic signaling via kainate receptor activation.

Experimental Protocols for Characterization

The following protocols provide robust, self-validating frameworks for studying the properties of SYM 2081.

Protocol 5.1: Radioligand Binding Assay for Glutamate Transporters

This protocol is adapted from methods used to characterize [³H]SYM 2081 ([³H]4MG) binding to glutamate transporters in brain tissue.[7][8]

Objective: To determine the binding affinity (K_d) and density (B_max) of SYM 2081 for glutamate transporters in a given tissue preparation.

Causality: This assay relies on the principle of competitive displacement. A radiolabeled ligand ([³H]4MG) is incubated with the tissue. Its specific binding is determined by subtracting the binding that occurs in the presence of a saturating concentration of a non-radiolabeled competitor (L-glutamate), which represents non-specific binding. The entire assay is Na⁺-dependent because glutamate transporter function and ligand binding are critically dependent on the sodium gradient.[7]

Caption: Workflow for a whole-cell patch-clamp experiment.

Step-by-Step Methodology:

-

Solutions:

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP. pH adjusted to 7.3 with CsOH. Cesium is used to block potassium channels, isolating the glutamate receptor currents.

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

-

Cell Preparation:

-

Grow cells (e.g., primary hippocampal neurons or HEK293 cells transfected with GluK2) on glass coverslips.

-

Place a coverslip in the recording chamber on an inverted microscope stage and perfuse continuously with external solution.

-

-

Achieving Whole-Cell Configuration:

-

Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Under visual guidance, approach a single cell with the micropipette and apply light positive pressure.

-

Upon contact, release pressure and apply gentle suction to form a giga-ohm seal.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and chemical continuity between the pipette and the cell interior (whole-cell mode).

-

-

Recording:

-

Set the amplifier to voltage-clamp mode and hold the membrane potential at -70 mV.

-

Allow the cell to stabilize for 5 minutes.

-

Position a fast-perfusion application pipette near the cell.

-

Apply SYM 2081 at various concentrations (e.g., 0.01 µM to 100 µM) for a short duration (e.g., 200 ms) to elicit a current. Allow for a sufficient wash-out period between applications for the receptor to recover from desensitization.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current for each concentration.

-

Normalize the responses to the maximal response.

-

Plot the normalized response versus the log of the agonist concentration and fit the data with a Hill equation to determine the EC₅₀.

-

Measure the decay of the current during agonist application to quantify the rate of desensitization.

-

Self-Validation Note: To confirm that the recorded current is mediated by kainate receptors, the experiment can be repeated in the presence of a selective kainate receptor antagonist (e.g., UBP310). The antagonist should block the SYM 2081-evoked current.

Protocol 5.3: Representative Chemical Synthesis Route

Objective: To synthesize (2S,4R)-4-Methylglutamic acid from a chiral starting material.

Causality: The strategy involves starting with a known chiral molecule, such as a derivative of L-glutamic acid or pyroglutamate, and stereoselectively introducing the methyl group at the C4 position. The use of chiral auxiliaries or stereoselective reactions is essential to ensure the correct (2S,4R) stereochemistry.

Representative Step-by-Step Methodology:

-

Protection of Starting Material:

-

Start with N-Boc-L-pyroglutamic acid methyl ester. The Boc (tert-Butoxycarbonyl) group protects the amine, and the methyl ester protects one of the carboxylic acids, leaving the γ-lactam ring for modification.

-

-

α-Methylation (Introduction of the C4 Methyl Group):

-

Treat the protected pyroglutamate with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78°C) to selectively deprotonate the α-position of the ketone (the C4 position of the future glutamate).

-

Quench the resulting enolate with an electrophilic methyl source, such as methyl iodide (CH₃I). This reaction must be carefully controlled to achieve high diastereoselectivity, favoring the introduction of the methyl group in the desired R configuration relative to the existing S center at C2.

-

-

Lactam Ring Opening:

-

Hydrolyze the γ-lactam ring under basic conditions (e.g., using aqueous NaOH) to open the ring and form the protected N-Boc-(2S,4R)-4-methylglutamate diester precursor.

-

-

Deprotection:

-

Remove the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Saponify the methyl esters using aqueous base (e.g., LiOH or NaOH) followed by careful acidification (e.g., with HCl) to protonate the carboxylic acid groups and the amine.

-

-

Purification:

-

Purify the final product, (2S,4R)-4-Methylglutamic acid, using ion-exchange chromatography or recrystallization to obtain the pure, zwitterionic amino acid.

-

Applications in Neuroscience Research

The high selectivity of SYM 2081 makes it an indispensable tool for:

-

Mapping Kainate Receptor Distribution: Used as a radioligand ([³H]4MG) to map the anatomical distribution of kainate receptors and glutamate transporters. [7]* Functional Dissection: Isolating kainate receptor-mediated currents in electrophysiological recordings to study their contribution to synaptic events. [6]* Structural Biology: Used to stabilize kainate receptors in a specific conformational state, enabling high-resolution structural determination by techniques like cryo-electron microscopy. [2]* Neuropathic Pain Models: Investigating the role of kainate receptors in the maintenance of mechanical allodynia and thermal hyperalgesia. [10]* Studying Neurotoxicity: Probing the role of kainate receptor over-activation in excitotoxic cell death and its contribution to neurological disorders. [11]

Conclusion

(2S,4R)-4-Methylglutamate (SYM 2081) is a cornerstone pharmacological agent for the study of kainate receptors. Its neuroexcitatory properties are rooted in a potent and selective activation of these ionotropic receptors, leading to canonical membrane depolarization. Furthermore, its ability to engage in non-canonical metabotropic signaling highlights the functional complexity of kainate receptors. The detailed protocols and pharmacological data presented in this guide offer a robust framework for researchers to effectively utilize SYM 2081, paving the way for new discoveries in the intricate world of glutamatergic neurotransmission.

References

-

Zhou, L. M., Gu, Z. Q., Costa, A. M., Yamada, K. A., Mansson, P. E., Giordano, T., Skolnick, P., & Jones, K. A. (1997). The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors. The Journal of Pharmacology and Experimental Therapeutics, 280(1), 422–427. [Link]

-

Ly, C., & Kavalali, E. T. (2018). Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons. eNeuro, 5(2), ENEURO.0416-17.2018. [Link]

-

Gangwar, S. P., & Chittori, S. (2024). Structure and gating of kainate receptors. Frontiers in Molecular Neuroscience, 17, 1374567. [Link]

-

Jones, K. A., Gu, Z. Q., Skolnick, P., & Zhou, L. M. (1997). (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors. The Journal of Pharmacology and Experimental Therapeutics, 281(3), 1475–1482. [Link]

-

Ray, A. M., et al. (2019). Synthesis of (2R/S,4S)-2-hydroxy-4-methyl-1-phenylhexan-3-one. ResearchGate. [Link]

-

Fletcher, E. J., & Johnston, G. A. (1998). -4-Methylglutamate: a novel ligand for the characterization of glutamate transporters. Journal of Neurochemistry, 71(5), 2135–2142. [Link]

-

Sánchez-Gómez, M. V., & Matute, C. (2003). Activation of Kainate Receptors Sensitizes Oligodendrocytes to Complement Attack. The Journal of Neuroscience, 23(28), 9349–9356. [Link]

-

Koolen, L. M., et al. (2017). Synthesis of 2-methyl-1,4-naphthoquinones With Higher Gamma-Glutamyl Carboxylase Activity Than MK-4 Both in Vitro and in Vivo. Bioorganic & Medicinal Chemistry, 25(2), 731-737. [Link]

-

Bridges, R. J., et al. (2004). Binding and transport of - 4-methylglutamate, a new ligand for glutamate transporters, demonstrate labeling of EAAT1 in cultured murine astrocytes. Journal of Neuroscience Research, 75(6), 783-791. [Link]

-

Wikipedia contributors. (2023, November 28). Kainate receptor. Wikipedia. [Link]

-

Buerkle, H., et al. (1999). The kainate receptor antagonist 2S,4R-4-methylglutamate attenuates mechanical allodynia and thermal hyperalgesia in a rat model of nerve injury. Neuroscience, 91(1), 283–292. [Link]

-

Sung, B., et al. (2003). Altered Expression and Uptake Activity of Spinal Glutamate Transporters after Nerve Injury Contribute to the Pathogenesis of Neuropathic Pain in Rats. The Journal of Neuroscience, 23(7), 2899-2910. [Link]

-

Herrera-Pérez, G., et al. (2022). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Molbank, 2022(3), M1447. [Link]

-

Patsnap Synapse. (2024). What are Kainate receptor agonists and how do they work?. Patsnap Synapse. [Link]

-

Uhl, G. R., & Johnson, P. S. (1994). Molecular characterization of neurotransmitter transporters. CORE. [Link]

-

Shobana, N., & Perumal, P. T. (2010). Synthesis of (2S,4R)-4-aminoethyl-L-Pro and (2S,4R)-4-carboxymethyl-L-Pro from (2S,4R)-Nα-Boc-4-hydroxy-L-Pro methyl ester. ResearchGate. [Link]

-

Mahmoud, S., et al. (2019). The Regulation of Astrocytic Glutamate Transporters in Health and Neurodegenerative Diseases. International Journal of Molecular Sciences, 20(11), 2676. [Link]

- Reddy, M. S., et al. (2023). Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam.

-

Evans, A. J., et al. (2023). GluK2 Q/R editing regulates kainate receptor signalling to modulate AMPA receptor synaptic expression and plasticity. bioRxiv. [Link]

Sources

- 1. (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and gating of kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kainate receptor - Wikipedia [en.wikipedia.org]

- 4. What are Kainate receptor agonists and how do they work? [synapse.patsnap.com]

- 5. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [(3)H](2S,4R)-4-Methylglutamate: a novel ligand for the characterization of glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding and transport of [3H](2S,4R)- 4-methylglutamate, a new ligand for glutamate transporters, demonstrate labeling of EAAT1 in cultured murine astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. The kainate receptor antagonist this compound attenuates mechanical allodynia and thermal hyperalgesia in a rat model of nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of Kainate Receptors Sensitizes Oligodendrocytes to Complement Attack - PMC [pmc.ncbi.nlm.nih.gov]

Initial Characterization of SYM 2081: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth technical overview of the initial characterization of SYM 2081, a potent and selective research tool for investigating the kainate subtype of ionotropic glutamate receptors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a foundational understanding of the experimental choices and the self-validating systems essential for robust scientific inquiry.

Introduction: The Significance of SYM 2081 in Glutamate Receptor Research

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its receptors are pivotal in mediating fast synaptic transmission. These receptors are broadly classified into ionotropic (ligand-gated ion channels) and metabotropic (G-protein coupled) receptors. The ionotropic glutamate receptors (iGluRs) are further divided into three main subtypes: NMDA, AMPA, and kainate receptors. While NMDA and AMPA receptors have been extensively studied, the precise physiological roles of kainate receptors have been more elusive, largely due to a lack of highly selective pharmacological tools.

SYM 2081, chemically known as (2S,4R)-4-methylglutamic acid, has emerged as a critical tool in filling this gap. It is a potent and highly selective agonist for kainate receptors, exhibiting significantly lower affinity for AMPA and NMDA receptors.[1][2] This selectivity makes SYM 2081 an invaluable ligand for dissecting the specific contributions of kainate receptors to synaptic function, plasticity, and their involvement in various neurological and psychiatric disorders. This guide will detail the essential in vitro experiments for the initial characterization of SYM 2081, providing both the "how" and the "why" behind each step.

Mechanism of Action: Selective Activation of Kainate Receptors

SYM 2081 exerts its effects by binding to the ligand-binding domain of kainate receptors, inducing a conformational change that opens the associated ion channel. This leads to an influx of cations, primarily Na+ and to a lesser extent Ca2+, resulting in membrane depolarization and neuronal excitation. A key characteristic of SYM 2081 is its ability to induce rapid and profound desensitization of kainate receptors, a phenomenon where the receptor becomes unresponsive to further agonist stimulation despite its continued presence.[3][4] This property can be harnessed to functionally inactivate kainate receptor populations in experimental preparations.

Caption: Signaling pathway of SYM 2081 at a kainate receptor.

Initial Characterization Workflow: A Step-by-Step Approach

The initial characterization of a compound like SYM 2081 involves a logical progression of experiments to determine its binding affinity, selectivity, and functional potency. This workflow ensures a comprehensive understanding of its pharmacological profile.

Caption: Experimental workflow for the initial characterization of SYM 2081.

Part 1: Determining Binding Affinity and Selectivity via Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[5][6] These assays utilize a radiolabeled ligand (e.g., [³H]kainic acid) to directly measure binding to the receptor population in a given tissue or cell preparation.

Rationale for Experimental Choices

-

Choice of Radioligand: [³H]kainic acid is a classic and well-characterized radioligand for kainate receptors. Its high affinity and specific binding properties make it suitable for competition assays.

-

Source of Receptors: Both native and recombinant receptors should be used.

-

Native Receptors (e.g., rat forebrain tissue): Provides a physiologically relevant context, assessing binding to the natural repertoire of kainate receptor subtypes and their associated proteins.[7][8]

-

Recombinant Receptors (e.g., HEK293 cells expressing specific kainate receptor subunits like GluK1, GluK2, etc.): Allows for the determination of subtype selectivity, a critical aspect of SYM 2081's profile.[9][10]

-

-

Assay Type: Competition Binding Assay: This is the most common and efficient method to determine the affinity (Ki) of an unlabeled compound (the "competitor," in this case, SYM 2081). It measures the ability of SYM 2081 to displace the binding of a fixed concentration of the radioligand.[5][11]

Detailed Step-by-Step Methodology: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of SYM 2081 for kainate receptors and its selectivity over AMPA and NMDA receptors.

Materials:

-

SYM 2081

-

[³H]kainic acid (for kainate receptors)

-

[³H]AMPA (for AMPA receptors)

-

[³H]MK-801 (for NMDA receptors)

-

Receptor source:

-

Rat forebrain membrane preparation

-

HEK293 cells stably expressing individual human kainate (GluK1, GluK2, GluK3), AMPA (e.g., GluA2), and NMDA (e.g., GluN1/GluN2A) receptor subunits.

-

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash Buffer (ice-cold Assay Buffer)

-

96-well filter plates (e.g., GF/B or GF/C)

-

Scintillation fluid

-

Microplate scintillation counter

Protocol:

-

Membrane/Cell Preparation:

-

Rat Forebrain: Homogenize fresh or frozen rat forebrain tissue in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[12][13]

-

HEK293 Cells: Culture HEK293 cells expressing the receptor of interest to ~80-90% confluency.[14][15] Harvest the cells, homogenize, and prepare membranes as described for brain tissue.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, radioligand (at a concentration close to its Kd), and the membrane preparation.

-

Non-specific Binding (NSB): Add a high concentration of a known competing ligand (e.g., unlabeled kainic acid for [³H]kainate binding), radioligand, and the membrane preparation.

-

Competition Binding: Add varying concentrations of SYM 2081, radioligand, and the membrane preparation.

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 25°C or 4°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of SYM 2081.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of SYM 2081 that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation :[1][11][16]

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Data Presentation: Binding Affinity and Selectivity Profile of SYM 2081

| Receptor Subtype | Radioligand | Source | Ki (nM) | Selectivity vs. Kainate (rat forebrain) |

| Kainate (wild-type) | [³H]kainic acid | Rat Forebrain | ~32 | - |

| GluK2 (recombinant) | [³H]kainic acid | HEK293 cells | ~19 | - |

| AMPA (wild-type) | [³H]AMPA | Rat Forebrain | ~25,600 | ~800-fold |

| NMDA (wild-type) | [³H]MK-801 | Rat Forebrain | ~6,400 | ~200-fold |

Data compiled from published literature.[3]

Part 2: Functional Characterization using Whole-Cell Patch-Clamp Electrophysiology

While binding assays reveal affinity, they do not provide information about the functional consequences of ligand binding (i.e., whether the compound is an agonist, antagonist, or has no effect). Whole-cell patch-clamp electrophysiology is a powerful technique to directly measure the ion flow through receptor channels in response to agonist application, providing a real-time assessment of receptor function.[17][18][19]

Rationale for Experimental Choices

-

Preparation: HEK293 cells stably expressing specific kainate receptor subunits (e.g., GluK1, GluK2) are an ideal system. They provide a homogenous population of the target receptor, minimizing confounding signals from other receptor types present in native neurons.

-

Recording Configuration: Whole-Cell Voltage-Clamp: This configuration allows for the control of the cell's membrane potential while measuring the currents flowing across the membrane. This is essential for constructing accurate dose-response curves.

-

Agonist Application: A rapid perfusion system is necessary to apply and wash out SYM 2081 quickly. This is crucial for studying rapidly desensitizing receptors like kainate receptors.

Detailed Step-by-Step Methodology: Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the potency (EC50) and efficacy of SYM 2081 at specific kainate receptor subtypes.

Materials:

-

HEK293 cells expressing the kainate receptor subunit of interest (e.g., GluK1 or GluK2).

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system, microscope).

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Internal solution (in the patch pipette, mimicking the intracellular environment).

-

External solution (bathing the cells, mimicking the extracellular environment).

-

SYM 2081 stock solution.

Protocol:

-

Cell Culture: Plate the HEK293 cells on glass coverslips 24-48 hours before recording.

-

Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

-

Establish a Gigaohm Seal: Under microscopic guidance, carefully approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (a "gigaseal") between the pipette tip and the cell membrane.

-

Achieve Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the cell's interior.

-

Voltage-Clamp Recording: Clamp the cell's membrane potential at a holding potential where kainate receptor-mediated currents are readily measured (e.g., -60 mV).

-

Agonist Application and Data Acquisition:

-

Using a rapid perfusion system, apply increasing concentrations of SYM 2081 to the cell.

-

Record the inward current elicited by each concentration of SYM 2081.

-

Ensure a complete washout of the drug and recovery of the baseline current between applications. To mitigate the effects of desensitization, concanavalin A can be included in the external solution.[4]

-

-

Data Analysis:

-

Measure the peak amplitude of the current response at each SYM 2081 concentration.

-

Normalize the responses to the maximal response.

-

Plot the normalized response against the log concentration of SYM 2081.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of SYM 2081 that produces 50% of the maximal response).

-

Data Presentation: Functional Potency of SYM 2081 at Kainate and AMPA Receptors

| Receptor Subtype | Preparation | EC50 (µM) |

| GluK1 (homomeric) | Xenopus oocytes | 0.12 ± 0.02 |

| GluK2 (homomeric) | Xenopus oocytes | 0.23 ± 0.01 |

| GluA1 (homomeric) | Xenopus oocytes | 132 ± 44 |

| GluA3 (homomeric) | Xenopus oocytes | 453 ± 57 |

Data from Donevan et al., 1998.[4]

Conclusion: SYM 2081 as a Validated Research Tool

The initial characterization of SYM 2081 through a combination of radioligand binding assays and functional electrophysiology confirms its profile as a potent and highly selective kainate receptor agonist.[3][4] The data generated from these experiments provide the foundational knowledge for its use in more complex biological systems to investigate the roles of kainate receptors in health and disease. This systematic and self-validating approach to characterization ensures the scientific integrity of subsequent research findings. The methodologies outlined in this guide provide a robust framework for the initial characterization of novel pharmacological agents targeting ionotropic glutamate receptors.

References

-

Barberis, A., et al. (2008). A new tool for the study of fast-desensitizing ionotropic receptors. Journal of Neuroscience Methods, 173(1), 1-8. [Link]

-

Bettler, B., & Mulle, C. (1995). Review: neurotransmitter receptors II. AMPA and kainate receptors. Neuropharmacology, 34(2), 123-139. [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

-

Donevan, S. D., et al. (1998). The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors. The Journal of Pharmacology and Experimental Therapeutics, 285(2), 539-545. [Link]

-

Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

-

Gifford Bioscience. Radioligand Binding Assays. [Link]

-

Hamill, O. P., et al. (1981). Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches. Pflügers Archiv, 391(2), 85-100. [Link]

-

Horizon Discovery. HEK293T Cell Line. [Link]

-

Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. [Link]

-

iGEM. HEK293 cells. [Link]

-

Pinheiro, P. S., & Mulle, C. (2008). Kainate receptors. Cell and Tissue Research, 332(1), 35-58. [Link]

-

Zhou, L. M., et al. (1997). (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors. The Journal of Pharmacology and Experimental Therapeutics, 280(1), 422-427. [Link]

Sources

- 1. chem.uwec.edu [chem.uwec.edu]

- 2. SYM-2081 - Wikipedia [en.wikipedia.org]

- 3. (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Radioligand binding methods: practical guide and tips [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding the Brain Tissue Binding Assay: A Key Tool in Pharmacology | MolecularCloud [molecularcloud.org]

- 8. Tissue slices in radioligand binding assays: studies in brain, pineal and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. static.igem.org [static.igem.org]

- 10. hek293.com [hek293.com]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. genome.ucsc.edu [genome.ucsc.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

The Dual-Faceted Role of 2S,4R-4-Methylglutamate in Excitatory Neurotransmission: A Technical Guide for Researchers

This guide provides an in-depth exploration of 2S,4R-4-Methylglutamate (SYM 2081), a potent and selective modulator of kainate receptors, for researchers, scientists, and professionals in drug development. Delving into its unique mechanism of action, this document elucidates the compound's pivotal role in shaping excitatory neurotransmission and its therapeutic potential in a range of neurological disorders.

Introduction: Beyond a Simple Agonist

Glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS), orchestrates a symphony of neuronal communication through its interaction with a diverse family of receptors. Among these, the ionotropic kainate receptors have emerged as critical regulators of synaptic transmission and neuronal excitability.[1] this compound, also known as SYM 2081, is a conformationally restricted analog of glutamate that exhibits high affinity and selectivity for kainate receptors.[2] What sets this molecule apart is its dual functionality: at low concentrations, it acts as a potent agonist that rapidly desensitizes kainate receptors, effectively leading to a functional antagonism.[2] This unique property makes SYM 2081 an invaluable tool for dissecting the physiological and pathological roles of kainate receptors and a promising lead compound for therapeutic development.[3]

Section 1: Molecular Pharmacology of this compound

The defining characteristic of this compound is its remarkable selectivity and potency at kainate receptors compared to other ionotropic glutamate receptors, namely AMPA and NMDA receptors.[4] This selectivity is crucial for its utility as a research tool, allowing for the specific interrogation of kainate receptor function.

Receptor Binding Affinity and Potency

The affinity and potency of this compound have been extensively characterized using radioligand binding assays and electrophysiological recordings. These studies have consistently demonstrated its high affinity for kainate receptors, with potencies in the nanomolar to low micromolar range.

| Receptor Subtype | Assay Type | Parameter | Value | Reference |

| Kainate Receptors | ||||

| Wild-type (rat forebrain) | [³H]kainate binding | IC₅₀ | ~32 nM | [2] |

| Recombinant GluR6 (GluK2) | [³H]kainate binding | IC₅₀ | ~19 nM | [2] |

| Homomeric GluR5 (GluK1) | Two-electrode voltage clamp (Xenopus oocytes) | EC₅₀ | 0.12 ± 0.02 µM | [5] |

| Homomeric GluR6 (GluK2) | Two-electrode voltage clamp (Xenopus oocytes) | EC₅₀ | 0.23 ± 0.01 µM | [5] |

| AMPA Receptors | ||||

| Wild-type (rat forebrain) | Radioligand binding | IC₅₀ | ~25 µM (800-fold less potent than for kainate receptors) | [2] |

| Homomeric GluR1 | Two-electrode voltage clamp (Xenopus oocytes) | EC₅₀ | 132 ± 44 µM | [5] |

| Homomeric GluR3 | Two-electrode voltage clamp (Xenopus oocytes) | EC₅₀ | 453 ± 57 µM | [5] |

| NMDA Receptors | ||||

| Wild-type (rat forebrain) | Radioligand binding | IC₅₀ | ~6.4 µM (200-fold less potent than for kainate receptors) | [2] |

Table 1: Quantitative pharmacological data for this compound (SYM 2081) at ionotropic glutamate receptors.

Mechanism of Action: Agonism and Rapid Desensitization

The primary mechanism by which this compound modulates excitatory neurotransmission is through the profound and rapid desensitization of kainate receptors.[2] Upon binding, it initially activates the receptor, leading to ion channel opening and neuronal depolarization. However, this activation is transient and is swiftly followed by a state of receptor desensitization, where the channel closes despite the continued presence of the agonist. This desensitized state renders the receptor refractory to subsequent activation by endogenous glutamate, effectively dampening excitatory signaling mediated by kainate receptors.

Caption: Mechanism of this compound action at kainate receptors.

Section 2: Downstream Signaling Pathways

The activation of kainate receptors by this compound initiates a cascade of intracellular signaling events that extend beyond simple ion flux. These non-canonical signaling pathways contribute significantly to the modulation of synaptic function and plasticity.

G-Protein Coupling and Endocannabinoid Mobilization

Emerging evidence indicates that kainate receptors can couple to G-proteins, initiating metabotropic signaling cascades. This non-canonical signaling has been shown to be crucial for some of the modulatory effects of kainate receptors on neurotransmitter release.[1] One significant consequence of this G-protein activation is the mobilization of endocannabinoids, such as 2-arachidonoylglycerol (2-AG). These lipid messengers act as retrograde signals, traveling back to the presynaptic terminal to suppress further neurotransmitter release, thereby providing a powerful feedback mechanism to control synaptic strength.

Regulation of AMPA Receptor Trafficking

The functional interplay between kainate and AMPA receptors is a critical aspect of synaptic plasticity. Studies have shown that the activation of kainate receptors can influence the surface expression of AMPA receptors, a key determinant of synaptic strength. This regulation is mediated by a complex interplay of protein kinases and phosphatases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and the calcium-dependent phosphatase calcineurin. The specific signaling pathway engaged appears to be dependent on the pattern and duration of kainate receptor activation, allowing for a bidirectional modulation of AMPA receptor trafficking and, consequently, synaptic plasticity.

Caption: Downstream signaling pathways activated by this compound.

Section 3: Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on neuronal function. These are intended as a starting point and may require optimization based on the specific experimental preparation and research question.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of kainate receptor-mediated currents in cultured neurons or brain slices in response to the application of this compound.

Materials:

-

External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 26 mM NaHCO₃, 1.25 mM NaH₂PO₄, 10 mM glucose, bubbled with 95% O₂/5% CO₂.

-

Internal Solution: 135 mM K-gluconate, 10 mM HEPES, 10 mM NaCl, 2 mM Mg-ATP, 0.3 mM Na-GTP, 0.2 mM EGTA, pH adjusted to 7.3 with KOH.

-

This compound (SYM 2081) stock solution (e.g., 10 mM in water).

-

Patch-clamp amplifier, micromanipulators, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

-

Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

-

Place the preparation in the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 mL/min).

-

Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp recording from a neuron of interest.

-

Hold the neuron at a membrane potential of -70 mV to record inward currents.

-

Obtain a stable baseline recording for at least 5 minutes.

-

Prepare the desired concentration of this compound in aCSF.

-

Apply the this compound solution to the neuron using a local perfusion system.

-

Causality: A local perfusion system is critical to ensure rapid application and removal of the agonist, which is essential for observing the fast activation and desensitization kinetics of kainate receptors.

-

-

Record the evoked current. A typical response to SYM 2081 will be a rapidly activating and then rapidly desensitizing inward current.

-

Wash out the drug with aCSF until the baseline current is restored.

-

To study the effect of desensitization on subsequent responses, a second application of a kainate receptor agonist (e.g., kainate or glutamate) can be applied after the initial application of SYM 2081.

-

Self-Validation: The observation of a significantly reduced or absent response to the second agonist application validates the desensitizing effect of SYM 2081.

-

In Vivo Microdialysis

This protocol outlines a method for measuring changes in extracellular neurotransmitter levels in a specific brain region of an anesthetized or freely moving animal following the administration of this compound.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes (with a molecular weight cut-off appropriate for small molecule neurotransmitters).

-

Syringe pump.

-

Fraction collector.

-

Perfusion fluid (e.g., artificial cerebrospinal fluid - aCSF).

-

This compound for systemic or local administration.

-

Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical or fluorescence detection, or LC-MS/MS).[6]

Procedure:

-

Anesthetize the animal and secure it in the stereotaxic frame.

-

Surgically implant a microdialysis probe into the brain region of interest.

-

Allow the animal to recover from surgery (typically 24 hours for freely moving studies).

-

On the day of the experiment, connect the probe to the syringe pump and fraction collector.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[7]

-

Collect baseline dialysate samples for a sufficient period to establish a stable baseline of neurotransmitter levels (e.g., 3-4 fractions of 20-30 minutes each).

-